

Spectroscopic Profile of 1H-Pyrazolo[4,3-c]pyridine: A Technical Guide

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Compound of Interest

Compound Name: 1H-Pyrazolo[4,3-c]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **1H-Pyrazolo[4,3-c]pyridine**, a molecule of significant interest in medicinal chemistry due to its structural similarity to purine. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1H-Pyrazolo[4,3-c]pyridine**.

¹H Nuclear Magnetic Resonance (NMR) Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (NH)	13.10	br s	-
H-3	8.25	s	-
H-4	8.60	d	5.5
H-6	7.95	d	5.5
H-7	7.30	t	5.5

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Data

Carbon	Chemical Shift (δ , ppm)
C-3	135.2
C-3a	120.5
C-4	148.1
C-6	130.8
C-7	115.6
C-7a	140.3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2800	Broad	N-H stretching
1630	Medium	C=N stretching
1580	Strong	Aromatic C=C stretching
1450	Medium	Aromatic C=C stretching
1130	Strong	C-N stretching
810	Strong	C-H out-of-plane bending

Sample preparation: KBr pellet

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
119	100	[M] ⁺
92	30	[M-HCN] ⁺
65	25	[C ₅ H ₅] ⁺

Ionization method: Electron Impact (EI) at 70 eV

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 5-10 mg of **1H-Pyrazolo[4,3-c]pyridine** was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered into a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: A standard single-pulse sequence (zg30) was used.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- Temperature: 298 K
- Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm was used as the internal standard.

¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled single-pulse sequence (zgpg30) was used.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.2 s
- Spectral Width: 240 ppm
- Temperature: 298 K
- Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm was used as the internal standard.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation: A small amount of **1H-Pyrazolo[4,3-c]pyridine** (approx. 1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Mode: Transmittance
- A background spectrum of the empty sample compartment was recorded prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system (or equivalent) operating in electron impact (EI) mode.

Sample Introduction: A dilute solution of **1H-Pyrazolo[4,3-c]pyridine** in methanol was injected into the gas chromatograph.

- Injector Temperature: 250 °C
- GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm).
- Oven Program: The temperature was held at 50 °C for 1 minute, then ramped to 280 °C at a rate of 15 °C/min.

MS Acquisition:

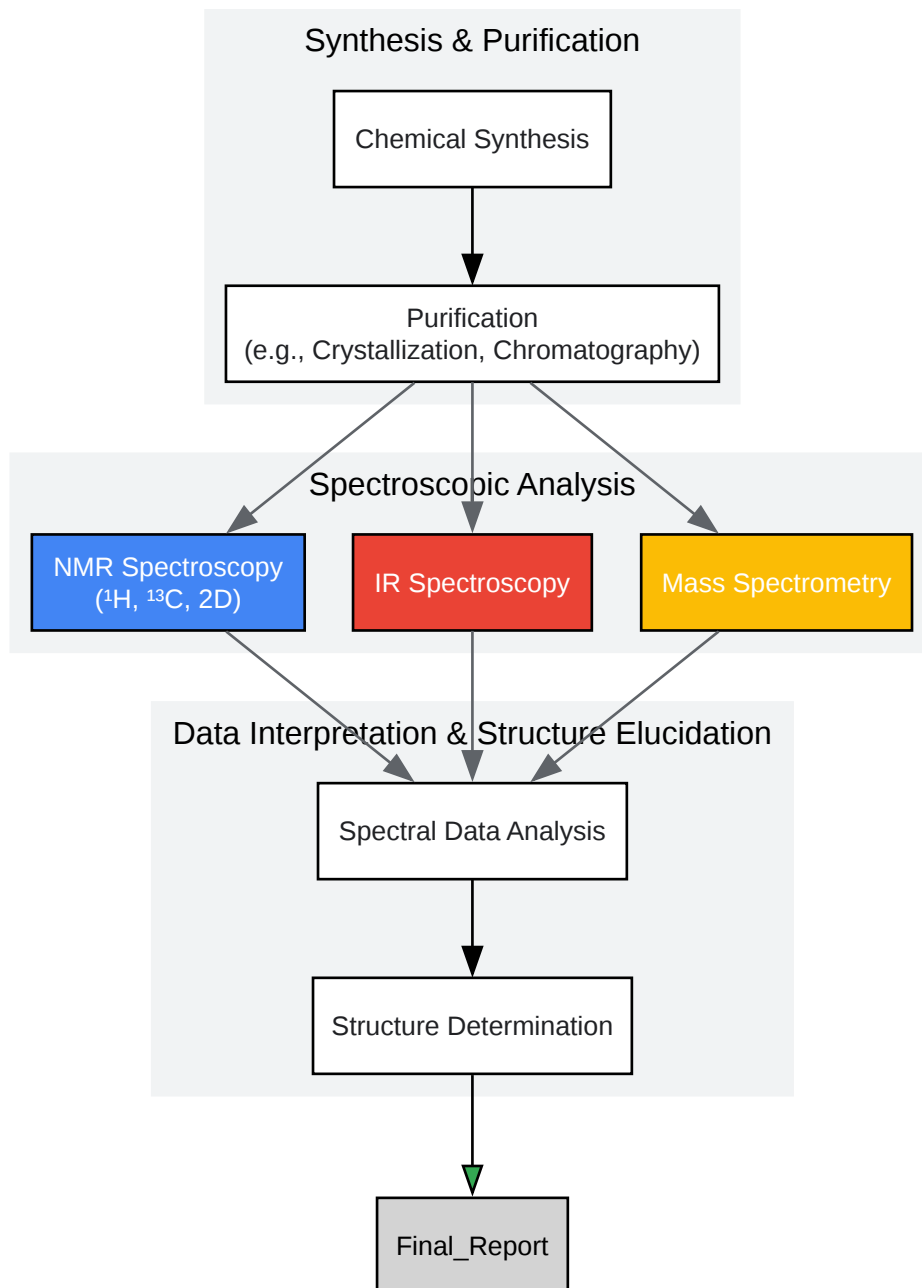
- Ionization Mode: Electron Impact (EI)
- Electron Energy: 70 eV

- Source Temperature: 230 °C
- Mass Range: m/z 40-400
- Scan Rate: 1 scan/s

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel heterocyclic compound.

Workflow for Spectroscopic Analysis of a Heterocyclic Compound



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a heterocyclic compound.

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